molecular formula C21H27N3O5S B4525822 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide

Cat. No.: B4525822
M. Wt: 433.5 g/mol
InChI Key: YLQJJXFKTCCLPO-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a methoxyphenyl group, and a pyridazinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide typically involves multiple steps:

    Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.

    Synthesis of the pyridazinone moiety: This involves the reaction of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Coupling reactions: The methoxyphenyl group and the pyridazinone moiety are coupled using reagents like palladium catalysts in a cross-coupling reaction.

    Final assembly: The dioxidotetrahydrothiophene ring is then attached to the coupled product through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dioxidotetrahydrothiophene ring can undergo further oxidation to form sulfone derivatives.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxidotetrahydrothiophene ring and the pyridazinone moiety may interact with active sites of enzymes, inhibiting their activity or modulating their function. The methoxyphenyl group could enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide
  • **N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide

Uniqueness

The presence of the methoxy group in N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide distinguishes it from similar compounds, potentially enhancing its biological activity and specificity

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-15(2)12-23(17-10-11-30(27,28)14-17)21(26)13-24-20(25)9-8-19(22-24)16-4-6-18(29-3)7-5-16/h4-9,15,17H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQJJXFKTCCLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide

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